molecular formula C8H10ClNO2S B2576562 N-[(3-methylphenyl)methyl]sulfamoyl chloride CAS No. 2228661-96-7

N-[(3-methylphenyl)methyl]sulfamoyl chloride

Cat. No. B2576562
CAS RN: 2228661-96-7
M. Wt: 219.68
InChI Key: QRNBTRISLIXZHH-UHFFFAOYSA-N
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Description

“N-[(3-methylphenyl)methyl]sulfamoyl chloride” is a chemical compound with the CAS Number: 2228661-96-7 . Its IUPAC name is (3-methylbenzyl)sulfamoyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClNO2S/c1-7-3-2-4-8(5-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research on novel heterocyclic compounds incorporating sulfamoyl moieties has demonstrated their potential as antimicrobial agents. These compounds, synthesized through reactions involving similar sulfamoyl chloride derivatives, have shown promising antibacterial and antifungal activities. This suggests that N-[(3-methylphenyl)methyl]sulfamoyl chloride could serve as a precursor in the synthesis of antimicrobial agents, contributing to the development of new therapeutics to combat microbial infections (Darwish et al., 2014).

Chemical Synthesis and Functionalization

Sulfamoyl chlorides, including compounds structurally related to this compound, are valuable reagents in organic synthesis. They are used in sulfamoylation reactions to introduce sulfamoyl groups into various organic molecules, enhancing their chemical properties and functionalities. Such transformations are crucial in the synthesis of complex molecules for materials science, medicinal chemistry, and various industrial applications (Okada et al., 2000).

Nanofiltration Membrane Development

Sulfonated derivatives, closely related to sulfamoyl chloride compounds, have been used in the development of novel nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, which are essential for water treatment and purification processes. The incorporation of sulfonated groups into the membrane structure enhances hydrophilicity and separation efficiency, indicating that this compound could be explored for similar applications (Liu et al., 2012).

Catalysis and Chemical Transformations

Research involving sulfamoyl chloride derivatives has highlighted their role in catalyzing various chemical reactions. These compounds can facilitate transesterification reactions, which are critical in synthesizing esters from acids and alcohols. This catalytic activity underscores the potential of this compound in synthetic chemistry, particularly in the efficient synthesis of esters and other valuable organic compounds (Bo et al., 2003).

Environmental and Material Science Applications

The study of perfluorinated sulfonamides, which share functional group similarities with sulfamoyl chlorides, has provided insights into their occurrence, sources, and human exposure in indoor and outdoor environments. Such research is crucial for understanding the environmental impact and safety of chemical compounds used in consumer products and industrial applications. This knowledge could guide the responsible use and management of compounds like this compound in various scientific and industrial contexts (Shoeib et al., 2005).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(3-methylphenyl)methyl]sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-7-3-2-4-8(5-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNBTRISLIXZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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